1-(4-Ethoxyphenyl)ethane-1-thiol

Catalog No.
S13593041
CAS No.
M.F
C10H14OS
M. Wt
182.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethoxyphenyl)ethane-1-thiol

Product Name

1-(4-Ethoxyphenyl)ethane-1-thiol

IUPAC Name

1-(4-ethoxyphenyl)ethanethiol

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

InChI

InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3

InChI Key

PPYQOOYZGLSIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)S

1-(4-Ethoxyphenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a para-ethoxy-substituted phenyl ring. Its molecular formula is C10H14OSC_{10}H_{14}OS. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique reactivity and potential biological activities.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. This reaction is facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Disulfides formed from oxidation can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of thioethers (sulfides) and other derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, iodine.
  • Reducing Agents: Zinc, lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

  • Disulfides: Result from the oxidation of thiols.
  • Thioethers (Sulfides): Formed through nucleophilic substitution reactions.

1-(4-Ethoxyphenyl)ethane-1-thiol exhibits potential biological activities due to its thiol group. Thiols are known for their roles in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Additionally, thiol-containing compounds are investigated for their antioxidant and anti-inflammatory properties, making them relevant in medicinal chemistry.

The synthesis of 1-(4-Ethoxyphenyl)ethane-1-thiol can be achieved through various methods:

  • Nucleophilic Substitution Reaction: A common synthetic route involves the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide. This method allows for the introduction of the thiol group into the desired molecular framework under mild conditions.

Industrial Production

In industrial settings, large-scale production typically employs optimized nucleophilic substitution reactions. Key parameters such as temperature, pressure, and reactant concentration are controlled to enhance yield and purity.

1-(4-Ethoxyphenyl)ethane-1-thiol has a variety of applications:

  • Organic Synthesis: Used as a reagent in the formation of thioethers and disulfides.
  • Biological Research: Investigated for its role in biochemical processes involving thiol groups.
  • Medicinal Chemistry: Explored for potential therapeutic properties related to its antioxidant and anti-inflammatory activities.
  • Industrial Uses: Employed in the production of specialty chemicals and materials.

Research on 1-(4-Ethoxyphenyl)ethane-1-thiol's interactions focuses on its ability to form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity facilitates various biochemical effects that can modulate enzyme activity and protein functions. Further studies are needed to elucidate specific interactions within biological systems.

Several compounds share structural similarities with 1-(4-Ethoxyphenyl)ethane-1-thiol:

Compound NameStructure Characteristics
Thiophenol (C6H5SH)Contains a phenyl ring with a thiol group
4-Methylthiophenol (C7H8S)Similar structure but with a methyl group
4-Methoxythiophenol (C7H8OS)Contains a methoxy group instead of an ethoxy group
1-(3-Methoxyphenyl)ethane-1-thiolSimilar structure but with a methoxy group at the meta position
4-Ethoxybenzyl mercaptanContains a benzyl group instead of an ethane chain

Uniqueness

The uniqueness of 1-(4-Ethoxyphenyl)ethane-1-thiol lies in its specific combination of an ethoxy-substituted phenyl ring and an ethanethiol group. This structural configuration imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.07653624 g/mol

Monoisotopic Mass

182.07653624 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types